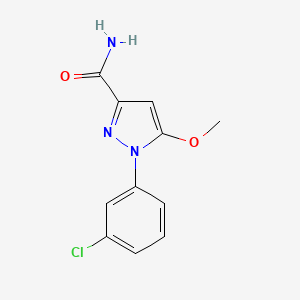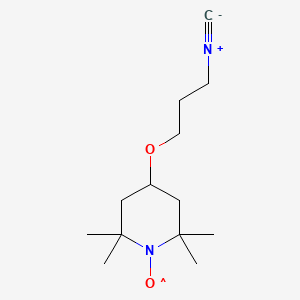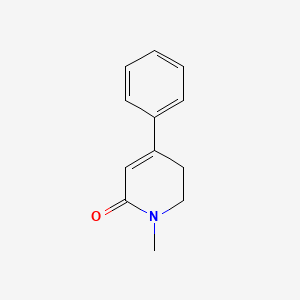![molecular formula C24H18 B1216951 7,14-dimethylnaphtho[1,2-b]phenanthrene CAS No. 35335-07-0](/img/structure/B1216951.png)
7,14-dimethylnaphtho[1,2-b]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,14-dimethylnaphtho[1,2-b]phenanthrene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H18 and a molecular weight of 306.4 g/mol . This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,14-dimethylnaphtho[1,2-b]phenanthrene typically involves the alkylation of dibenz(a,h)anthracene with methyl groups at the 7 and 14 positions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the alkylation process .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 7,14-dimethylnaphtho[1,2-b]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Major Products Formed:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 7,14-dimethylnaphtho[1,2-b]phenanthrene is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions .
Biology: In biological research, this compound is used to study the mechanisms of carcinogenesis and the effects of PAHs on living organisms .
Medicine: While not used therapeutically, this compound is employed in medical research to understand the pathways of cancer development and to test the efficacy of anti-carcinogenic agents .
Industry: The compound is also studied for its role in environmental pollution, particularly in the context of industrial emissions and their impact on human health .
Mécanisme D'action
The carcinogenic effects of 7,14-dimethylnaphtho[1,2-b]phenanthrene are primarily due to its ability to form DNA adducts, which can lead to mutations and ultimately cancer . The compound undergoes metabolic activation to form reactive intermediates that interact with DNA, causing structural changes and disruptions in normal cellular processes . The molecular targets include various enzymes involved in the metabolic activation and detoxification of PAHs .
Comparaison Avec Des Composés Similaires
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Dibenzo(a,h)anthracene: The parent compound without the methyl groups.
Dibenzo(g,p)chrysene: A structurally related PAH with different carcinogenic potential.
Uniqueness: 7,14-dimethylnaphtho[1,2-b]phenanthrene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological effects. The presence of methyl groups at the 7 and 14 positions creates steric hindrance, affecting the compound’s interactions with enzymes and DNA .
Propriétés
Numéro CAS |
35335-07-0 |
|---|---|
Formule moléculaire |
C24H18 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
7,14-dimethylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C24H18/c1-15-19-13-11-18-8-4-6-10-22(18)24(19)16(2)20-14-12-17-7-3-5-9-21(17)23(15)20/h3-14H,1-2H3 |
Clé InChI |
KFOMXRLGNXVJPI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)C |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C5=CC=CC=C5C=C4)C |
Synonymes |
7,14-dimethyldibenz(a,h)anthracene 7,14-dimethyldibenzo(a,h)anthracene 7,14-DMDBA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


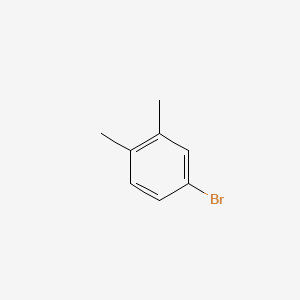
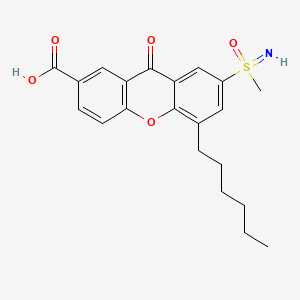
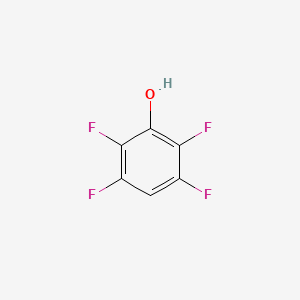


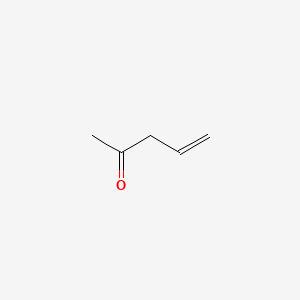
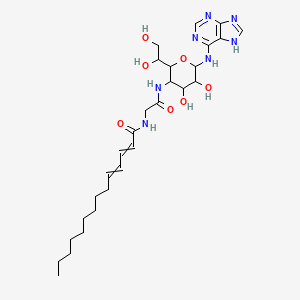

![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)
![(11-Ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate](/img/structure/B1216883.png)

